An In-Depth Technical Guide to 4-Chloro-p-Terphenyl: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Chloro-p-Terphenyl: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of structural motifs, the terphenyl backbone has emerged as a privileged scaffold, offering a unique combination of rigidity, modularity, and biological activity. This guide provides a comprehensive technical overview of a key derivative, 4-chloro-p-terphenyl, with a focus on its chemical properties, synthesis, and its burgeoning role as a critical building block in drug discovery and development. As a Senior Application Scientist, the following sections will not only detail the fundamental characteristics of this compound but also provide insights into the causality behind its synthetic strategies and its application in cutting-edge therapeutic areas.
Core Compound Identification and Properties
CAS Number: 1762-83-0
Molecular Formula: C₁₈H₁₃Cl
Molecular Weight: 264.75 g/mol [1]
| Property | Value (p-Terphenyl) | Reference |
| CAS Number | 92-94-4 | [2] |
| Melting Point | 212-213 °C | [2][3] |
| Boiling Point | 376-389 °C | [2][3] |
| Appearance | White or light-yellow solid | [2][3] |
| Solubility | Soluble in hot benzene; slightly soluble in ether and carbon disulfide; practically insoluble in water. | [2][3] |
4-Chloro-p-terphenyl is a lipophilic compound, exhibiting good solubility in organic solvents such as dichloromethane, chloroform, and toluene. This solubility profile is advantageous for its use in a variety of organic reactions.
Synthesis of 4-Chloro-p-Terphenyl: A Focus on Suzuki-Miyaura Cross-Coupling
The construction of the biaryl and terphenyl backbone is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a cornerstone of modern organic synthesis.[4] This method offers high functional group tolerance, mild reaction conditions, and generally high yields. The synthesis of 4-chloro-p-terphenyl can be strategically approached via a Suzuki-Miyaura coupling between a di-substituted benzene ring and appropriate boronic acids or their esters.
Conceptual Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of 4-chloro-p-terphenyl, highlighting the key steps in a Suzuki-Miyaura cross-coupling approach.
Caption: Conceptual workflow for the synthesis of 4-chloro-p-terphenyl.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction that can be adapted for the synthesis of 4-chloro-p-terphenyl. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials:
-
1-bromo-4-chlorobenzene
-
Biphenyl-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add palladium(II) acetate (1 mol%) and triphenylphosphine (4 mol%).
-
Reaction Setup: To the flask, add 1-bromo-4-chlorobenzene (1.0 equivalent) and biphenyl-4-boronic acid (1.1 equivalents).
-
Solvent and Base Addition: Add a 2M aqueous solution of potassium carbonate (2.0 equivalents) and toluene. The solvent ratio of toluene to water is typically 4:1.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-chloro-p-terphenyl.
Applications in Drug Discovery and Development
The terphenyl scaffold is a prominent feature in a number of biologically active molecules. The rigid, planar nature of the p-terphenyl core provides a well-defined orientation for appended functional groups to interact with biological targets. The introduction of a chlorine atom can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.
Role as a Key Building Block in Cancer Immunotherapy
A particularly exciting application of the terphenyl scaffold is in the development of small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[5][6] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By blocking the PD-1/PD-L1 interaction, T-cell-mediated anti-tumor immunity can be restored.
The 4-chloro-p-terphenyl moiety can serve as a foundational building block for these inhibitors. The chlorine atom can influence the molecule's binding affinity and metabolic stability.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the terphenyl core is crucial for its biological activity. In the context of PD-L1 inhibition, the chlorine atom on the terminal phenyl ring of 4-chloro-p-terphenyl can contribute to the overall binding affinity through several mechanisms:
-
Hydrophobic Interactions: The chloro group can engage in favorable hydrophobic interactions within the binding pocket of the target protein.
-
Halogen Bonding: In some instances, the chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom on the protein, thereby enhancing binding affinity.
-
Modulation of Electronics: The electron-withdrawing nature of the chlorine atom can influence the electron density of the aromatic ring, which can in turn affect π-π stacking interactions with aromatic residues in the binding site.
The following diagram illustrates the logical relationship in the drug discovery process utilizing 4-chloro-p-terphenyl.
Caption: The role of 4-chloro-p-terphenyl in a typical drug discovery workflow.
Safety and Handling
-
General Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]
It is imperative for researchers to consult the specific safety data sheet provided by the supplier before handling 4-chloro-p-terphenyl and to perform a thorough risk assessment for any experimental procedures involving this compound.
Conclusion
4-Chloro-p-terphenyl is a versatile and valuable building block for researchers in drug discovery and materials science. Its synthesis is readily achievable through robust and well-established methodologies such as the Suzuki-Miyaura cross-coupling reaction. The unique structural and electronic properties conferred by the chlorine substituent make it an attractive starting point for the design of novel bioactive molecules, particularly in the promising field of cancer immunotherapy. As our understanding of structure-activity relationships deepens, the strategic application of functionalized terphenyls like 4-chloro-p-terphenyl will undoubtedly continue to drive innovation in the development of next-generation therapeutics.
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YouTube. Structure Activity Relationships and Medicinal Chemistry. [Link]
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